molecular formula C14H13NO2 B1610703 1,3-Dimethyl-5-(3-nitrophenyl)benzene CAS No. 337973-04-3

1,3-Dimethyl-5-(3-nitrophenyl)benzene

Cat. No. B1610703
M. Wt: 227.26 g/mol
InChI Key: ASEMEDRKYFYIOW-UHFFFAOYSA-N
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Scientific Research Applications

Catalysis and Chemical Synthesis

1,3-Dimethyl-5-(3-nitrophenyl)benzene derivatives have been explored for their utility in catalysis and as intermediates in organic synthesis. For instance, derivatives such as 1,3-bis(4',4'-dimethyl-2'-oxazolinyl)benzene and its nitro-substituted counterparts are utilized in the synthesis of metal complexes that act as catalysts for carbon-carbon bond formation (Fossey & Richards, 2004). These complexes exhibit significant potential in facilitating reactions essential for constructing complex organic molecules.

Sensing and Detection

The molecule and its derivatives find applications in the development of materials for the selective and sensitive sensing of nitroaromatics and metal ions. For instance, metal-organic materials utilizing derivatives of 1,3-Dimethyl-5-(3-nitrophenyl)benzene have demonstrated remarkable sensitivity in detecting nitroaromatic compounds, which are crucial for environmental monitoring and security applications (Wang et al., 2017). Additionally, these materials can act as fluorescent sensors for metal ions, showcasing their versatility in chemical sensing applications.

Electronic and Photophysical Studies

Studies on the electronic structure and photophysical properties of compounds related to 1,3-Dimethyl-5-(3-nitrophenyl)benzene contribute to the understanding of π-conjugated systems and their potential applications in materials science. Research into the electrochemistry and spectroelectrochemistry of model compounds provides insights into their redox behavior and the stability of charged species, which is fundamental for the development of electronic and optoelectronic devices (Rapta et al., 2012).

Structural Studies

The structural elucidation of derivatives, such as the crystal structure determination of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, provides valuable information on the molecular geometry and intermolecular interactions of these compounds. Such studies are crucial for designing molecules with desired properties and functionalities (Zhang, 2013).

Safety And Hazards

The safety and hazards associated with “1,3-Dimethyl-5-(3-nitrophenyl)benzene” are not well-documented. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure36.


Future Directions

The future directions for research on “1,3-Dimethyl-5-(3-nitrophenyl)benzene” are not clearly defined due to the lack of extensive studies on this compound. However, given its complex structure, it could be a subject of interest in the fields of organic chemistry and materials science7.


Please note that this information is based on the available literature and may not be fully comprehensive due to the limited research on this specific compound. For more detailed information, further research and experimental studies would be required.


properties

IUPAC Name

1,3-dimethyl-5-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEMEDRKYFYIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477765
Record name 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(3-nitrophenyl)benzene

CAS RN

337973-04-3
Record name 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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